

# Spectroscopic Characterization Guide: 3-Chloromethyl-5,6-dihydro-2H-pyran[1]

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## Compound of Interest

Compound Name: 3-chloromethyl-5,6-dihydro-2H-pyran

CAS No.: 97986-35-1

Cat. No.: B8511775

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## Executive Summary & Utility

**3-Chloromethyl-5,6-dihydro-2H-pyran** is a versatile building block used primarily in the construction of complex spirocyclic alkaloids and pharmaceutical scaffolds. Unlike its isomer, 3,4-dihydro-2H-pyran (an enol ether used for alcohol protection), this 5,6-dihydro isomer possesses a distinct reactivity profile due to the position of the double bond (C3-C4) and the allylic chloride functionality.

Primary Applications:

- **Divergent Synthesis:** Precursor for spiro-pyran derivatives via nucleophilic substitution at the chloromethyl group.
- **Alkaloid Scaffolds:** Key intermediate in the total synthesis of naturally occurring pyran-based products.
- **Stability:** More stable to hydrolysis than the corresponding enol ether isomers (e.g., 5-chloromethyl-3,4-dihydro-2H-pyran).

## Spectroscopic Profile: The "Product"

The following data represents the definitive characterization profile for pure **3-chloromethyl-5,6-dihydro-2H-pyran** synthesized via FeCl<sub>3</sub>-catalyzed Prins cyclization.

### A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The most diagnostic feature of this compound is the absence of the highly deshielded enol ether proton (~6.4 ppm) found in 3,4-dihydro-2H-pyran isomers. Instead, look for a vinyl signal around 5.8 ppm and a distinct singlet for the chloromethyl group.

Table 1: <sup>1</sup>H NMR Data (400 MHz, CDCl<sub>3</sub>)

Position	Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Diagnostic Note
C4-H	5.75 – 5.85	Triplet (t) / Multiplet (m)	1H	Vinyl Proton	Key Identifier: Upfield from enol ether protons.
-CH <sub>2</sub> Cl	4.05 – 4.15	Singlet (s)	2H	Chloromethyl	Sharp singlet; confirms substitution at C3.
C2-H <sub>2</sub>	4.10 – 4.20	Broad Singlet (br s)	2H	O-CH <sub>2</sub> -C=	Allylic & adjacent to Oxygen. Slightly broadened by long-range coupling.
C6-H <sub>2</sub>	3.75 – 3.85	Triplet (t, J $\approx$ 5.5 Hz)	2H	O-CH <sub>2</sub> -CH <sub>2</sub>	Typical ether chemical shift.
C5-H <sub>2</sub>	2.15 – 2.25	Multiplet (m)	2H	-CH <sub>2</sub> -	Allylic methylene; couples to C4-H and C6-H.

Table 2: <sup>13</sup>C NMR Data (100 MHz, CDCl<sub>3</sub>)

Position	Shift ( $\delta$ , ppm)	Type	Assignment
C3	132.0 – 134.0	Quaternary (C)	Substituted vinyl carbon.
C4	120.0 – 123.0	Methine (CH)	Vinyl carbon.
C2	66.0 – 68.0	Methylene (CH <sub>2</sub> )	Allylic ether carbon.
C6	63.0 – 64.5	Methylene (CH <sub>2</sub> )	Ether carbon.
-CH <sub>2</sub> Cl	45.0 – 47.0	Methylene (CH <sub>2</sub> )	Chloromethyl group.
C5	25.0 – 27.0	Methylene (CH <sub>2</sub> )	Ring methylene.

## B. Infrared (IR) Spectroscopy

- C=C Stretch:  $\sim 1670\text{ cm}^{-1}$  (Weak to medium intensity; distinguishes from saturated analogs).
- C-O Stretch:  $1080 - 1150\text{ cm}^{-1}$  (Strong; characteristic of cyclic ethers).
- C-Cl Stretch:  $\sim 700 - 750\text{ cm}^{-1}$  (Medium).

## C. Mass Spectrometry (MS)[2]

- Molecular Ion (M<sup>+</sup>):  $m/z \sim 146/148$  (3:1 ratio due to <sup>35</sup>Cl/<sup>37</sup>Cl).
- Base Peak: Often [M - Cl]<sup>+</sup> ( $m/z \sim 111$ ) or retro-Diels-Alder fragmentation products.

## Comparative Analysis: Alternatives & Impurities

To ensure scientific integrity, one must distinguish the target product from its common isomers and precursors.

## Table 3: Diagnostic Comparison

Feature	Target Product ( <b>3-chloromethyl-5,6-dihydro-2H-pyran</b> )	Alternative A: Isomer ( <b>5-chloromethyl-3,4-dihydro-2H-pyran</b> )	Alternative B: Saturated ( <b>3-chloromethyl-tetrahydropyran</b> )
Structure	Double bond at C3-C4	Double bond at C5-C6 (Enol Ether)	No double bond
Vinyl <sup>1</sup> H NMR	~5.8 ppm (C4-H)	~6.3 ppm (C6-H, adjacent to O)	None
Stability	Stable (Allylic ether)	Unstable (Hydrolyzes easily in acid)	Very Stable
IR Spectrum	C=C at 1670 cm <sup>-1</sup>	C=C at 1640 cm <sup>-1</sup> (Enol ether)	No C=C peak
Reactivity	S <sub>N</sub> 2 active at -CH <sub>2</sub> Cl	Electrophilic at C6	Standard alkyl halide reactivity

## Experimental Protocol: Synthesis & Characterization

Methodology based on FeCl<sub>3</sub>-catalyzed Prins cyclization (Ma et al., 2013).[\[1\]](#)[\[2\]](#)

### Step 1: Reagents & Setup

- Substrate: 3,4-Pentadien-1-ol (Allenol).
- Reagent: Paraformaldehyde (1.2 equiv).
- Catalyst: FeCl<sub>3</sub> (anhydrous, 5 mol%).
- Solvent: Dichloromethane (DCM), anhydrous.
- Additives: TMSCl (Trimethylsilyl chloride, 1.0 equiv) as the chloride source.

### Step 2: Reaction Workflow

- Preparation: In a flame-dried flask under Argon, dissolve 3,4-pentadien-1-ol (1.0 mmol) and paraformaldehyde (1.2 mmol) in DCM (10 mL).
- Catalysis: Add  $\text{FeCl}_3$  (5 mol%) followed by TMSCl (1.0 mmol) dropwise at  $0^\circ\text{C}$ .
- Cyclization: Allow the mixture to warm to room temperature ( $25^\circ\text{C}$ ) and stir for 4–8 hours. Monitor by TLC (Hexane/EtOAc 10:1).
- Quench: Quench with saturated aqueous  $\text{NaHCO}_3$  solution.
- Extraction: Extract with DCM (3x), dry organic layer over  $\text{Na}_2\text{SO}_4$ , and concentrate in vacuo.

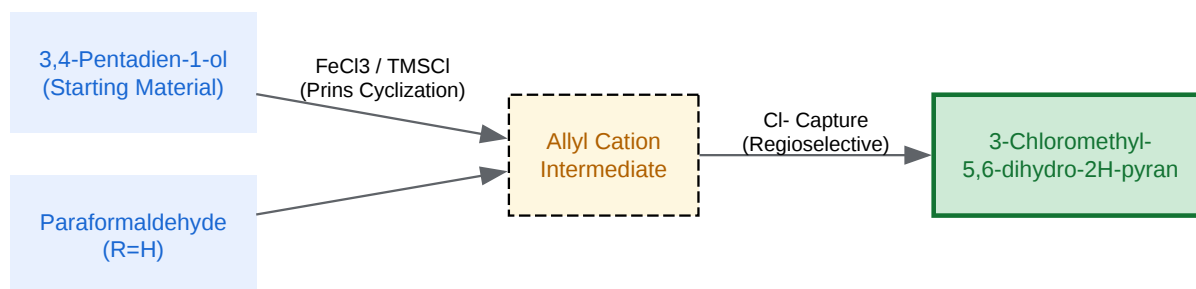
### Step 3: Purification

- Method: Flash Column Chromatography.
- Stationary Phase: Silica Gel (200-300 mesh).
- Eluent: Gradient of Hexane/Ethyl Acetate (starting 50:1 to 20:1).
- Note: The product is an oil. Avoid prolonged exposure to silica if acidic.

## Visualizations

### Diagram 1: Synthesis Pathway & Mechanism

This flow illustrates the highly selective Prins cyclization used to generate the target scaffold.

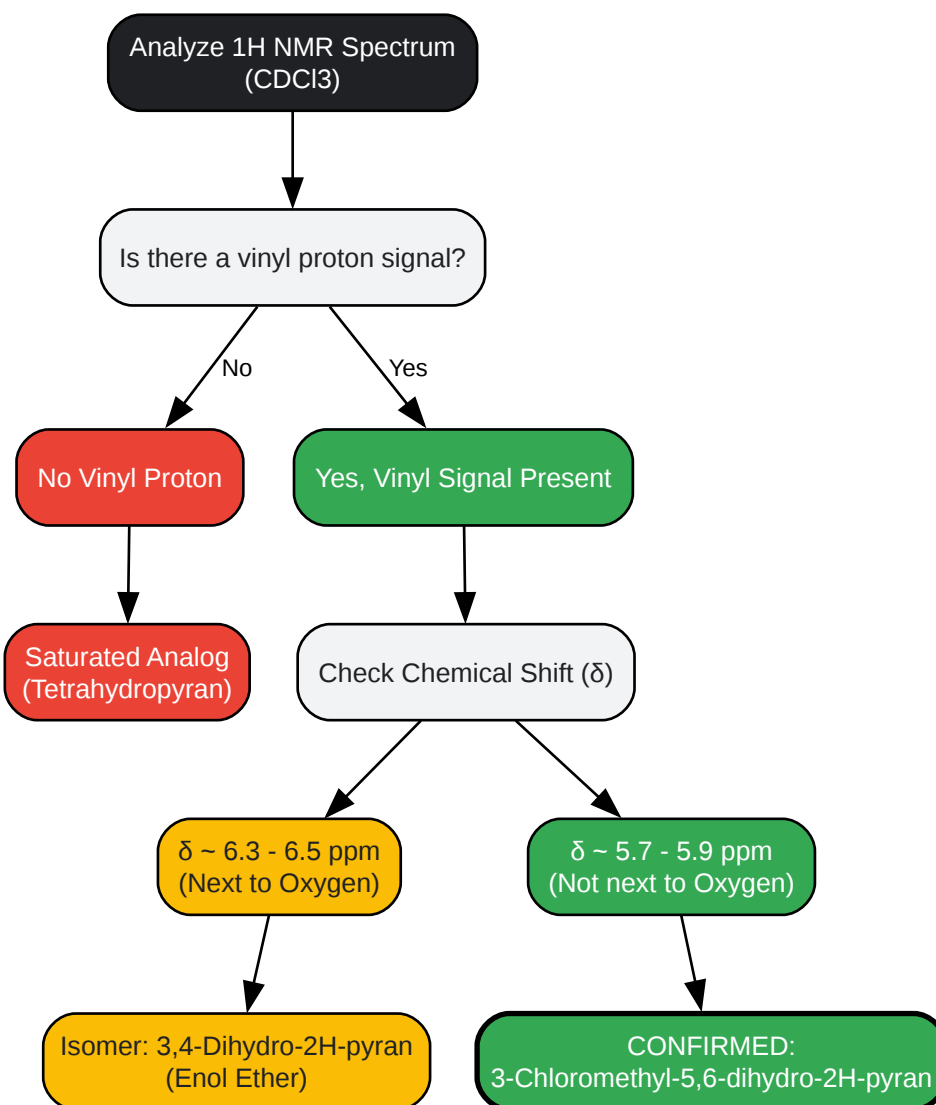


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Caption: FeCl<sub>3</sub>-catalyzed Prins cyclization of allenols provides high regioselectivity for the 3-chloromethyl-5,6-dihydro-2H-pyran scaffold.[1][2]

## Diagram 2: Diagnostic Decision Tree

Use this logic flow to confirm the identity of your isolated product.



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Caption: NMR decision tree for distinguishing the target 5,6-dihydro isomer from saturated and enol ether alternatives.

## References

- Cheng, J., Tang, X., & Ma, S. (2013).<sup>[3][2]</sup> Highly Selective FeCl<sub>3</sub>-Catalyzed Cyclization of β-Sulfonamidoallenes or β-Allenols and Aldehydes.<sup>[1][4][2][5]</sup> ACS Catalysis, 3(4), 752–759. [\[Link\]](#)
- Miranda, P. O., et al. (2008). Efficient Synthesis of 3-Chloromethyl-2(5H)-furanones and 3-Chloromethyl-5,6-dihydropyran-2-ones. The Journal of Organic Chemistry, 73(22), 8960-8965. [\[Link\]](#)
- Ciancaleoni, G., et al. (2012). Prins Cyclization: A Versatile Tool for the Synthesis of Heterocycles. Organic & Biomolecular Chemistry, 10, 7255-7268.

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